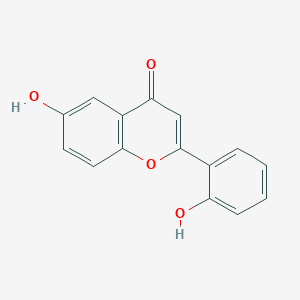

6,2'-Dihydroxyflavone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ro 31-2848 monohydrate has several scientific research applications, including:

Chemistry: Used as a model compound to study angiotensin-converting enzyme inhibition.

Biology: Investigated for its effects on blood pressure regulation and cardiovascular health.

Medicine: Used in clinical research to develop new treatments for hypertension and heart failure.

Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Le monohydrate de Ro 31-2848 exerce ses effets en inhibant l’enzyme de conversion de l’angiotensine, qui est responsable de la conversion de l’angiotensine I en angiotensine II. En bloquant cette conversion, le composé réduit les niveaux d’angiotensine II, ce qui entraîne une diminution de la vasoconstriction et une baisse de la tension artérielle . Les cibles moléculaires comprennent l’enzyme de conversion de l’angiotensine et les voies impliquées dans le système rénine-angiotensine-aldostérone .

Analyse Biochimique

Biochemical Properties

6,2’-Dihydroxyflavone is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to be a novel antagonist of GABA A receptor . It inhibits [3H]-flunitrazepam binding to the rat cerebral cortex membranes .

Cellular Effects

6,2’-Dihydroxyflavone has been reported to have many effects on various types of cells and cellular processes. It has been found to have antioxidant, anti-inflammation, and cardiovascular regulation effects . It has also been reported to show anxiolytic activity in a mouse model .

Molecular Mechanism

The molecular mechanism of action of 6,2’-Dihydroxyflavone involves its interaction with specific receptors. It has been found to be a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB) . It binds and reversibly inhibits PDXP with low micromolar affinity and sub-micromolar potency .

Temporal Effects in Laboratory Settings

It has been reported that the transport of 6,2’-Dihydroxyflavone was time and concentration-dependent .

Dosage Effects in Animal Models

The effects of 6,2’-Dihydroxyflavone vary with different dosages in animal models. For instance, it has been found that 5mg/kg of 6,2’-Dihydroxyflavone could effectively improve ischemic HK-2 cell viability .

Metabolic Pathways

6,2’-Dihydroxyflavone is involved in several enzymatic pathways, including N-demethylation, sulfation, glucuronidation, and O-methyltransferase .

Transport and Distribution

6,2’-Dihydroxyflavone is transported and distributed within cells and tissues mainly by passive diffusion via a transcellular pathway . Its transport is strongly inhibited by metabolic inhibitors and is highly dependent on temperature .

Subcellular Localization

Other flavonoids have been found to localize in the nucleus of cells , suggesting that 6,2’-Dihydroxyflavone might have a similar localization pattern.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du monohydrate de Ro 31-2848 implique la préparation du composé parent, le cilazapril, suivie de sa conversion en forme monohydratée. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle pyridazine : La synthèse commence par la formation du cycle pyridazine, qui est un élément structurel clé du cilazapril.

Introduction du groupe éthoxycarbonyle : Un groupe éthoxycarbonyle est introduit dans le cycle pyridazine pour former le composé intermédiaire.

Couplage avec l’acide phénylbutanoïque : Le composé intermédiaire est ensuite couplé à l’acide phénylbutanoïque pour former le cilazapril.

Hydratation : Enfin, le cilazapril est hydraté pour former le monohydrate de cilazapril.

Méthodes de production industrielle

La production industrielle du monohydrate de Ro 31-2848 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions réactionnelles pour garantir un rendement élevé et la pureté. Le composé est généralement produit sous forme solide et stocké dans des conditions contrôlées pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le monohydrate de Ro 31-2848 subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : En tant que prod médicament, il est hydrolysé dans sa forme active, le cilazaprilat, dans l’organisme.

Oxydation et réduction : Le composé peut subir des réactions d’oxydation et de réduction dans des conditions spécifiques.

Substitution : Il peut participer à des réactions de substitution, en particulier impliquant le groupe éthoxycarbonyle.

Réactifs et conditions courants

Hydrolyse : Se produit généralement dans des milieux aqueux au sein de l’organisme.

Oxydation : Peut être induite à l’aide d’oxydants tels que le peroxyde d’hydrogène.

Réduction : Peut être réalisée à l’aide de réducteurs comme le borohydrure de sodium.

Principaux produits

Cilazaprilat : Le principal métabolite actif formé par hydrolyse.

Dérivés oxydés et réduits : Divers dérivés peuvent être formés par des réactions d’oxydation et de réduction.

Applications de recherche scientifique

Le monohydrate de Ro 31-2848 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l’inhibition de l’enzyme de conversion de l’angiotensine.

Biologie : Étudié pour ses effets sur la régulation de la tension artérielle et la santé cardiovasculaire.

Industrie : Employé dans le développement de formulations pharmaceutiques et de systèmes d’administration de médicaments.

Comparaison Avec Des Composés Similaires

Le monohydrate de Ro 31-2848 est comparé à d’autres inhibiteurs de l’enzyme de conversion de l’angiotensine tels que :

Énalapril : Fonction similaire, mais diffère par sa structure chimique et sa pharmacocinétique.

Lisinopril : Un autre inhibiteur de l’enzyme de conversion de l’angiotensine avec un profil d’absorption et de métabolisme différent.

Ramipril : Connu pour sa durée d’action plus longue que celle du cilazapril.

Unicité

Le monohydrate de Ro 31-2848 est unique en raison de sa forte puissance et de son efficacité à faibles doses. Il a été largement étudié dans diverses populations de patients, y compris celles présentant une insuffisance rénale et une insuffisance cardiaque congestive .

Activité Biologique

6,2'-Dihydroxyflavone (DHF) is a flavonoid compound that has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of DHF, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its yellow crystalline form and solubility in organic solvents such as ethanol and acetone. Its molecular structure features hydroxyl groups at positions 6 and 2', which are crucial for its biological activity.

1. Anti-Inflammatory Effects

DHF exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study demonstrated that DHF reduced TNF-α levels in human esophagus biopsy samples from patients with eosinophilic esophagitis (EoE), suggesting its potential therapeutic role in inflammatory diseases .

Table 1: Effects of this compound on Inflammatory Cytokines

| Cytokine | Baseline Level (pg/mL) | Level after DHF Treatment (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-α | 150 | 75 | 50 |

| IL-6 | 120 | 60 | 50 |

| IL-1β | 100 | 40 | 60 |

2. Anticancer Properties

DHF has been shown to possess anticancer effects through various mechanisms. It can induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted its efficacy against breast cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Study: Breast Cancer Cell Lines

In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with DHF resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 40% after 48 hours of treatment.

- Apoptosis Induction : Increased levels of caspase-3 activity indicating enhanced apoptosis.

3. Neuroprotective Effects

DHF has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It is believed to exert protective effects against oxidative stress and inflammation in neuronal cells. In animal models of Alzheimer's disease, DHF administration led to improved cognitive function and reduced amyloid plaque formation .

Table 2: Neuroprotective Effects of DHF in Animal Models

| Parameter | Control Group (Mean ± SD) | DHF Treated Group (Mean ± SD) |

|---|---|---|

| Cognitive Function Score | 15 ± 2 | 20 ± 3 |

| Amyloid Plaque Density (μm²) | 250 ± 30 | 150 ± 20 |

Molecular Mechanisms

The biological activities of DHF are mediated through various molecular mechanisms:

- Inhibition of NF-κB Pathway : DHF suppresses the activation of NF-κB, a key regulator of inflammation.

- Scavenging Reactive Oxygen Species (ROS) : It acts as an antioxidant, reducing oxidative stress in cells.

- Modulation of MAPK Pathway : DHF influences the MAPK signaling pathway involved in cell proliferation and survival .

Propriétés

IUPAC Name |

6-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGXYGWBHFKQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350941 | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92439-20-8 | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,2'-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you explain the relationship between the structure of 6,2'-Dihydroxyflavone and its activity?

A2: While specific structure-activity relationship (SAR) data for this compound's interaction with the GABAA receptor is limited in the provided abstracts, research on other flavonoids suggests that the position of hydroxyl groups on the flavonoid scaffold can significantly influence their biological activity []. Further investigation is necessary to determine the precise SAR for this compound and how structural modifications impact its potency and selectivity for the GABAA receptor.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.